Propoxycaine hydrochloride

Catalog No.
S578233
CAS No.
550-83-4
M.F
C16H27ClN2O3
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propoxycaine hydrochloride

CAS Number

550-83-4

Product Name

Propoxycaine hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride

Molecular Formula

C16H27ClN2O3

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H

InChI Key

GITPCGSPKUQZTE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl

Synonyms

Hydrochloride, Propoxycaine, Propoxycaine, Propoxycaine Hydrochloride, Propoxyprocaine

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl

Historical Use in Anesthesia: Propoxycaine hydrochloride was previously used as a local anesthetic in dentistry, often combined with procaine to achieve a faster onset and longer duration of numbness []. However, it was withdrawn from the market in the United States in 1996 due to safety concerns [].

Mechanism of Action: Research has shown that propoxycaine hydrochloride acts by reversibly blocking voltage-gated sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to a loss of sensation in the affected area [].

Current Research Applications: While no longer used clinically, propoxycaine hydrochloride continues to be used in some scientific research settings. Here are two examples:

  • Studies of neuronal membranes: Researchers have investigated the effects of propoxycaine hydrochloride on the physical properties of neuronal membranes, the structures that surround nerve cells. These studies aim to improve understanding of how local anesthetics work at the cellular level [].
  • Development of new drugs: Due to its chemical structure and mechanism of action, propoxycaine hydrochloride may serve as a reference compound in the development of new local anesthetics with improved safety and efficacy profiles [].

Propoxycaine hydrochloride is a local anesthetic belonging to the ester class, characterized by its rapid onset and prolonged duration of action compared to procaine hydrochloride. It was primarily utilized in dental procedures and minor surgeries to manage pain by blocking nerve impulses. Propoxycaine hydrochloride is the hydrochloride salt form of propoxycaine, a compound derived from para-aminobenzoic acid. Its chemical formula is C16H26N2O3HClC_{16}H_{26}N_{2}O_{3}\cdot HCl with a molecular weight of approximately 330.85 g/mol .

Local anesthetics like propoxycaine hydrochloride work by reversibly blocking sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to numbness [].

The primary mechanism of action for propoxycaine hydrochloride involves the inhibition of voltage-gated sodium channels. This inhibition prevents the ionic flux necessary for the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. Hydrolysis of propoxycaine occurs in plasma and liver tissues, facilitated by plasma esterases, resulting in its breakdown into less active metabolites .

Propoxycaine hydrochloride exhibits significant biological activity as a local anesthetic. It effectively binds to and blocks voltage-gated sodium channels, which are crucial for nerve impulse conduction. This action results in analgesia during surgical procedures. Notably, studies have shown that propoxycaine can increase annular lipid fluidity in cell membranes, further supporting its role in modulating neural impulses .

The synthesis of propoxycaine hydrochloride typically involves the reaction between 4-amino-2-propoxybenzoic acid and diethylaminoethanol. The process includes:

  • Formation of the Ester: The carboxylic acid group of 4-amino-2-propoxybenzoic acid reacts with the hydroxyl group of diethylaminoethanol.
  • Hydrochloride Salt Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

This method allows for the efficient production of propoxycaine hydrochloride suitable for pharmaceutical applications .

Propoxycaine hydrochloride has been used primarily as a local anesthetic in various medical settings, including:

  • Dental Procedures: It was commonly used in combination with procaine to enhance anesthetic efficacy.
  • Minor Surgical Procedures: Its properties allow for effective pain management during outpatient surgeries .

Despite its effectiveness, propoxycaine was removed from the market in the United States in 1996 due to safety concerns and the availability of safer alternatives .

Propoxycaine hydrochloride shares similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:

Compound NameTypeOnset TimeDuration of ActionUnique Features
ProcaineEsterModerateShortFirst synthetic local anesthetic; less potent than propoxycaine
LidocaineAmideRapidIntermediateMore widely used; lower risk of allergic reactions
BupivacaineAmideSlowLongGreater potency; used for epidural anesthesia
TetracaineEsterRapidLongHigher potency; used topically and for spinal anesthesia

Propoxycaine's unique combination of rapid onset and longer duration compared to procaine makes it particularly effective for specific dental applications, although it has largely been replaced by safer alternatives .

Molecular Formula and Weight (C16H27ClN2O3, 330.85 g/mol)

Propoxycaine hydrochloride is characterized by its molecular formula C16H27ClN2O3, representing a compound with sixteen carbon atoms, twenty-seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms [1] [2]. The molecular weight of propoxycaine hydrochloride is precisely 330.85 grams per mole, with the monoisotopic mass calculated at 330.171020 grams per mole [2] [7]. The average mass is reported as 330.853 grams per mole [7].

The compound maintains a formal charge of zero and consists of two covalently bonded units, indicating the presence of the organic base molecule and its associated hydrochloride salt component [17]. The molecular structure incorporates twenty-two heavy atoms, contributing to its substantial molecular framework [17].

Molecular PropertyValueReference
Molecular FormulaC16H27ClN2O3 [1] [2]
Molecular Weight330.85 g/mol [1] [2] [7]
Monoisotopic Mass330.171020 g/mol [2] [7]
Average Mass330.853 g/mol [7]
Heavy Atom Count22 [17]
Formal Charge0 [17]
Covalently Bonded Units2 [17]

IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for propoxycaine hydrochloride is 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride [1] [2] [11]. The base compound, without the hydrochloride salt, is systematically named as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate [9] [10].

According to Chemical Abstracts Service naming conventions, the compound is designated as 4-amino-2-propoxybenzoic acid 2-diethylaminoethyl ester hydrochloride [12]. This nomenclature emphasizes the ester linkage between the benzoic acid derivative and the aminoethyl moiety [12].

Alternative naming conventions include several variations that highlight different structural aspects of the molecule [1] [6] [12]. The compound is also known as 2-diethylaminoethyl 4-amino-2-propoxybenzoate hydrochloride and 2-diethylaminoethyl 2-propoxy-4-aminobenzoate hydrochloride [6] [12]. Historical trade names include Pravocaine hydrochloride, Blockain hydrochloride, and Ravocaine hydrochloride [1] [6] [12].

Research and development codes assigned to this compound include WIN 3459, NSC-760044, and EINECS 208-988-7 [1] [6]. The compound is officially registered under CAS Registry Number 550-83-4 [1] [2] [6].

Naming SystemChemical Name
IUPAC Name (Hydrochloride)2-(diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride
IUPAC Name (Base)2-(diethylamino)ethyl 4-amino-2-propoxybenzoate
CAS Name4-Amino-2-propoxybenzoic acid 2-diethylaminoethyl ester hydrochloride
Trade NamesPravocaine hydrochloride, Blockain hydrochloride, Ravocaine hydrochloride
Research CodesWIN 3459, NSC-760044, EINECS 208-988-7

Structural Characteristics

Functional Group Analysis

Propoxycaine hydrochloride exhibits a complex molecular architecture incorporating multiple functional groups that contribute to its chemical and biological properties [1] [2] [12]. The molecule contains a central aromatic benzene ring system that serves as the foundation for the para-aminobenzoic acid ester structure [1] [3] [12].

The primary amine group (-NH2) is positioned at the para position (position 4) of the benzene ring, which is essential for classification as a para-aminobenzoic acid derivative [1] [3] [12]. This functional group is critical for the compound's interaction with biological targets and contributes to its electron-donating properties [12].

An ether linkage in the form of a propoxy group (-OCH2CH2CH3) occupies the ortho position (position 2) of the benzene ring [1] [2] [12]. This propoxy substituent significantly influences the compound's lipophilicity and membrane penetration characteristics [14] . The ether oxygen atom serves as a hydrogen bond acceptor, contributing to the molecule's binding affinity [17].

The ester linkage (-COO-) connects the aromatic benzoic acid derivative to the aliphatic aminoethyl chain [1] [2] . This ester bond is crucial for the compound's biological activity and represents a hydrolyzable site that affects the compound's metabolic stability [29].

A tertiary amine group in the form of a diethylamino moiety (-N(C2H5)2) terminates the ethyl ester chain [1] [2] [11]. This basic functional group provides the molecule with its cationic character at physiological pH and enables ionic interactions with biological membranes [1] [2].

The hydrochloride salt formation involves the association of a chloride anion with the protonated tertiary amine group [1] [2]. This salt formation enhances the compound's water solubility compared to the free base form [12].

Functional GroupChemical StructurePositionContribution
Aromatic RingBenzene ring (C6H4)Central coreElectron system for binding
Primary Amine-NH2Para positionPara-aminobenzoic acid classification
Ether Linkage-OCH2CH2CH3Ortho positionLipophilicity enhancement
Ester Linkage-COO-Carboxyl carbonHydrolyzable site
Tertiary Amine-N(C2H5)2Terminal chainBasicity and ionic interaction
Hydrochloride SaltCl-Ionic associationWater solubility

Stereochemical Properties

Propoxycaine hydrochloride exhibits achiral stereochemical properties, indicating the absence of stereogenic centers within its molecular structure [4] [17]. The compound demonstrates no optical activity, which is consistent with its symmetric molecular architecture [4]. Detailed stereochemical analysis reveals zero defined stereocenters out of zero possible stereocenters, confirming the molecule's achiral nature [4] [17].

The absence of stereochemical complexity in propoxycaine hydrochloride distinguishes it from many other local anesthetic compounds that exhibit chiral properties [4]. This achiral characteristic means that the compound does not exist as enantiomers and does not require considerations of stereoisomeric differences in biological activity [4].

The molecular structure lacks asymmetric carbon atoms, eliminating the possibility of configurational isomerism [4] [17]. Additionally, the compound shows no defined bond stereocenters and no undefined bond stereocenters, further confirming its stereochemical simplicity [17].

The topological polar surface area of propoxycaine hydrochloride is calculated at 64.8 square angstroms, which reflects the spatial arrangement of polar functional groups within the molecule [17]. This parameter is significant for predicting molecular interactions with biological membranes and protein targets [17].

Stereochemical ParameterValueSignificance
StereochemistryAchiralNo stereogenic centers
Optical ActivityNoneNo rotation of polarized light
Defined Stereocenters0/0No asymmetric carbon atoms
Bond Stereocenters0No stereogenic bonds
Topological Polar Surface Area64.8 ŲMembrane interaction predictor

Molecular Geometry and Configuration

The molecular geometry of propoxycaine hydrochloride is characterized by a planar aromatic benzene ring system with substituents extending in three-dimensional space [1] [2]. The benzene ring maintains its characteristic hexagonal structure with sp2 hybridization at each carbon atom [1] [2].

The ester linkage connecting the aromatic ring to the aminoethyl chain introduces conformational flexibility to the molecule [17]. This flexibility is quantified by the rotatable bond count of ten, indicating multiple sites where bond rotation can occur without breaking covalent bonds [17]. The rotatable bonds primarily involve the ester chain, the propoxy group, and the diethylamino substituents [17].

The propoxy group attached to the benzene ring adopts an extended conformation that projects away from the aromatic plane [1] [2]. This spatial arrangement contributes to the molecule's overall lipophilic character and influences its membrane penetration properties [14].

The diethylamino group at the terminal end of the ester chain can adopt various conformations due to the flexibility of the ethyl substituents [1] [2]. The nitrogen atom exhibits sp3 hybridization, creating a tetrahedral geometry around the amino center [1] [2].

The hydrogen bonding capacity of propoxycaine hydrochloride includes two hydrogen bond donor sites and five hydrogen bond acceptor sites [17]. The donor sites are associated with the primary amine group on the benzene ring, while the acceptor sites include the ester oxygen atoms, the ether oxygen of the propoxy group, and the tertiary amine nitrogen [17].

Geometric ParameterValueStructural Implication
Rotatable Bond Count10High conformational flexibility
Hydrogen Bond Donors2Limited donor capacity
Hydrogen Bond Acceptors5Multiple acceptor sites
Aromatic Ring GeometryPlanarsp2 hybridized carbons
Amine GeometryTetrahedralsp3 hybridized nitrogen

Chemical Classification as para-Aminobenzoic Acid Ester

Propoxycaine hydrochloride is definitively classified as a para-aminobenzoic acid ester, belonging to the broader category of ester-type local anesthetic compounds [1] [3] [9]. This classification is based on the presence of the characteristic para-aminobenzoic acid structural motif, which consists of a benzoic acid derivative with an amino group positioned para to the carboxyl group [1] [3] [9].

The para-aminobenzoic acid ester classification distinguishes propoxycaine hydrochloride from amide-type local anesthetics, which contain an amide linkage instead of an ester bond [18] [20] [29]. This structural difference has significant implications for the compound's metabolic pathways and biological properties [18] [29].

The ester linkage in propoxycaine hydrochloride makes it susceptible to hydrolysis by plasma esterases, particularly pseudocholinesterase [18] [29]. This enzymatic cleavage results in the formation of para-aminobenzoic acid and the corresponding alcohol component [18] [29]. The rapid hydrolysis by plasma enzymes is a characteristic feature of para-aminobenzoic acid esters [18] [29].

The structural relationship to para-aminobenzoic acid is evident in the benzoic acid core structure with the amino group at the para position [1] [3] [19]. The modification involves esterification of the carboxyl group with 2-(diethylamino)ethanol and the addition of a propoxy group at the ortho position [1] [12] [19].

Within the para-aminobenzoic acid ester family, propoxycaine hydrochloride is distinguished by its specific substitution pattern, including the propoxy group and the diethylaminoethyl ester moiety [1] [12] [19]. These structural modifications differentiate it from other members of the same chemical class while maintaining the fundamental para-aminobenzoic acid ester framework [1] [12] [19].

Classification CriteriaPropoxycaine HydrochlorideStructural Basis
Primary Classificationpara-Aminobenzoic acid esterPara-amino substituted benzoic acid
Secondary ClassificationEster-type local anestheticEster linkage present
Metabolic ClassificationPlasma esterase substrateHydrolyzable ester bond
Structural SubtypePropoxy-substituted derivativeOrtho-propoxy modification
Functional ClassificationDiethylaminoethyl esterSpecific ester alcohol component

Propoxycaine hydrochloride exists as a white, odorless crystalline solid at room temperature [1]. The compound appears as fine needle crystals or crystalline powder with a characteristic white appearance [1]. However, analytical certificates from commercial suppliers indicate that the appearance can range from white to light brown in solid form [2], suggesting potential variability in commercial preparations.

The compound exhibits no distinct odor characteristics, making it organoleptically similar to many pharmaceutical hydrochloride salts [1]. The crystalline nature of propoxycaine hydrochloride contributes to its stability and handling properties in pharmaceutical formulations.

Solubility Profile

Propoxycaine hydrochloride demonstrates excellent water solubility, classified as "very soluble" in aqueous media [1]. This high water solubility is characteristic of hydrochloride salts of basic compounds and is essential for its pharmaceutical applications.

The detailed solubility profile reveals distinct behavior across different solvents. In polar organic solvents such as ethanol and chloroform, propoxycaine hydrochloride exhibits slight solubility [1]. Conversely, the compound is practically insoluble in ether [1], which is expected given the polar nature of the hydrochloride salt.

For pharmaceutical formulation purposes, propoxycaine hydrochloride shows excellent solubility in dimethyl sulfoxide (DMSO), with solubility exceeding 83 mg/mL (250.87 mM) [3]. When dissolved in water at a 2% concentration, the resulting solution exhibits a pH of 5.4 [1], indicating the acidic nature of the aqueous solution due to the hydrochloride salt formation.

Melting Point Determination (146-151°C)

The melting point of propoxycaine hydrochloride has been consistently reported across multiple authoritative sources. The United States Pharmacopeia (USP) specifies a melting range of 146-151°C [4], which serves as the official pharmaceutical standard. This range is corroborated by additional literature sources reporting melting points of 148-150°C [1] [5] [6].

The relatively narrow melting point range indicates good purity and crystalline uniformity of the compound. The melting point determination follows USP Class I methodology, providing standardized conditions for pharmaceutical quality control [4]. This temperature range is critical for pharmaceutical manufacturing processes and quality assurance protocols.

Stability Parameters

Propoxycaine hydrochloride exhibits notable sensitivity to environmental conditions, particularly light and air exposure. The compound discolors upon prolonged exposure to light and air [1] [7], which necessitates specific storage requirements for maintaining pharmaceutical quality.

The USP guidelines mandate storage in well-closed, light-resistant containers [4] [8] to prevent degradation. The compound demonstrates good chemical stability under recommended storage conditions when protected from light and moisture [5]. Storage recommendations specify maintenance at 4°C in sealed containers away from moisture [5] [2].

Studies on related local anesthetics indicate that photodegradation can lead to color changes and reduced efficacy [9] [10]. The stability profile requires careful consideration of packaging materials and storage conditions to maintain therapeutic integrity.

pH-Dependent Behavior

The pH behavior of propoxycaine hydrochloride solutions is characteristic of a basic drug salt. The compound has a predicted pKa of 8.96 for the strongest basic center [11] [12], indicating significant ionization at physiological pH values.

In aqueous solution, propoxycaine hydrochloride creates an acidic environment with a pH of 5.4 at 2% concentration [1]. This acidic pH results from the hydrochloride salt formation and influences the compound's stability and solubility characteristics. The Henderson-Hasselbalch relationship governs the ionization equilibrium, affecting the drug's pharmacological properties and formulation considerations.

The pH-dependent behavior impacts the compound's partition coefficient and membrane permeability, which are crucial factors in its anesthetic activity. At physiological pH (7.4), a significant portion of the compound exists in the ionized form, influencing its distribution and activity profile.

Spectroscopic Properties

UV-Visible Absorption Characteristics

Propoxycaine hydrochloride exhibits characteristic ultraviolet absorption with specific absorptivities at 303 nm [4] [8]. The USP methodology specifies analysis of solutions containing 10 µg per mL in water using UV absorption method <197U> [4] [8]. The absorptivities at 303 nm, calculated on a dried basis, serve as an identification criterion with acceptable variation not exceeding 3.0% [4].

The UV-visible absorption characteristics are utilized for pharmaceutical identification and quantitative analysis. The absorption profile reflects the aromatic benzoate structure with characteristic electronic transitions. Spectrophotometric methods based on UV absorption have been developed for determination in pharmaceutical preparations [13].

Infrared Spectral Features

The infrared absorption spectrum of propoxycaine hydrochloride provides definitive structural identification according to USP method <197K> [4] [8]. The IR spectrum exhibits characteristic absorption bands corresponding to functional groups including the ester carbonyl, aromatic ring vibrations, and amine hydrochloride salt formations.

Comparative analysis with USP reference standards ensures pharmaceutical authenticity and purity. The infrared spectral features serve as a primary identification method in pharmaceutical quality control protocols [4]. Raman spectroscopy data are also available in spectral databases, providing complementary vibrational analysis [14].

Partition Coefficient and Predicted Properties

The octanol-water partition coefficient (logP) of propoxycaine hydrochloride ranges from 2.6 to 2.89 [11] [12], indicating moderate lipophilicity. This parameter is crucial for understanding the compound's membrane permeability and pharmacokinetic behavior. The logP values were determined using computational methods including ChemAxon and ALOGPS algorithms [11] [12].

Additional predicted properties include a logS value of -2.2 [11] [12], indicating moderate water solubility consistent with experimental observations. The compound contains 2 hydrogen bond donors and 5 hydrogen bond acceptors [14], contributing to its solubility and binding characteristics.

The polar surface area of 64.8 Ų [14] and 10 rotatable bonds [14] influence the compound's conformational flexibility and membrane permeation properties. These computational predictions align with the observed pharmaceutical behavior and support formulation development strategies.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

330.1710204 g/mol

Monoisotopic Mass

330.1710204 g/mol

Heavy Atom Count

22

Melting Point

149.0 °C

UNII

K490D39G46

Other CAS

550-83-4

Wikipedia

Propoxycaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride

Zixin Yang, Jiaxing Zhao, Yao Feng, Yu Lei, Dan Liu, Feng Qin, Jiang Zheng, Shaojie Wang
PMID: 32798917   DOI: 10.1016/j.jpba.2020.113497

Abstract

Proparacaine hydrochloride is an ester-type local anesthetic agent that is extensively used in ophthalmic operations. The process-related impurities of proparacaine hydrochloride were investigated, and seven impurities were detected in the reaction solution of the last step at the level of 0.03-1.08 % by a newly developed HPLC method. Based on the synthetic process and the results of LC-HRMS, the structures of five impurities were proposed as 3-amino-4-propoxybenzoic acid (Imp-A), ethyl 3-amino-4-propoxybenzoate (Imp-B), 2-(ethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride (Imp-C), 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride (Imp-F), and 3-nitro-4-propoxybenzoic acid (Imp-G). And the structures were confirmed by synthesis, followed by varieties of spectral and chromatographic analyses. The structures of two impurities with almost same molecular weight in LC-HRMS were elucidated as 2-(diethylamino)ethyl 3-(ethylamino)-4-propoxy-benzoate hydrochloride (Imp-D) and 2-(diethylamino)ethyl 3-formamido-4-propoxybenzoate hydrochloride (Imp-E) by NMR and IR. An HPLC-based method was developed, and validation study demonstrated that the approach was precise, accurate, and sensitive. The impurities information of proparacaine hydrochloride can be used for the quality control of intermediate, raw material drug and its commercial products.


Effect of Topical Anesthesia on the Secretory Activity of the Main Lacrimal Gland

Swati Singh, Sayan Basu
PMID: 32618855   DOI: 10.1097/ICO.0000000000002410

Abstract




Response to McMonnies and Young Re: "ISOPT Clinical Hot Topic Panel Discussion on Cornea Anterior Segment Disease" by Asbell et al. (

Betul N Bayraktutar, Pedram Hamrah
PMID: 32074469   DOI: 10.1089/jop.2020.29064.res

Abstract




Effects of topical application of tramadol with/without dexmedetomidine and proparacaine on corneal sensitivity in rats

Cristina A Lelescu, Daria A Dumitras, Sonia Iurian, Francesco Staffieri, Cosmin Muresan
PMID: 33095346   DOI: 10.1007/s10792-020-01596-x

Abstract

To evaluate the corneal anesthetic effect following topical application of tramadol alone and in combination with dexmedetomidine, and compare it to proparacaine, in clinically healthy rats.
A randomized, crossover study was performed. Twenty Wistar albino rats (n = 40 eyes) were used. Corneal touch threshold (CTT) measurements (in mm) were obtained using a Cochet-Bonnet aesthesiometer. CTT measurements were obtained at baseline, 1-min following application of the topical anesthetic agent, and repeated at 5-min intervals up to 75 min. The topical protocol involved 3 treatment conditions, separated by a 2-week washout period: proparacaine, tramadol alone, and tramadol in combination with dexmedetomidine.
CTT values were significantly decreased compared to baseline at each timepoint until completion of the 75-min evaluation in all treated eyes, regardless of the assigned treatment (p < 0.0083). With tramadol, complete corneal anesthesia (CTT = 0) was achieved within 1-5 min in 18 eyes and ranged from 5 to 25 min. Co-administration of dexmedetomidine to tramadol resulted in significantly increased CTT values from 5 to 20 min following topical application, compared to tramadol alone (p < 0.0083), and complete corneal anesthesia was achieved in only 14 out of 20 treated eyes.
Tramadol might be a useful alternative to topical anesthetic agents, providing a dose-related corneal anesthetic effect. Co-administration of dexmedetomidine does not potentiate its anesthetic effect. The underlying mechanism(s) of drug antagonism between tramadol and dexmedetomidine remains to be determined.


Topical proparacaine eye drops to improve the experience of patients undergoing intravitreal injections: A randomized controlled trial

Margaret M Reynolds, Sharon L Mercill, Amber L Wirkus, Kerryl Greenwood Quaintance, Jose S Pulido
PMID: 31983237   DOI: 10.1177/1120672120902026

Abstract

We sought to evaluate whether additional topical anesthetic, specifically proparacaine 0.5%, improved patient experience with intravitreal injections without hindering antisepsis.
A prospective, randomized controlled trial was conducted including 36 eyes of 36 patients undergoing intravitreal injections. Patients were randomized to treatment with additional topical proparacaine 0.5% versus control after undergoing informed consent. All patients prior to intravitreal injection underwent conjunctival culture after one drop of topical proparacaine 0.5% was placed. Half of patients then received an additional drop of proparacaine and then underwent a second conjunctival culture. The other half of patients had a drop of povidone iodine and then a second conjunctival culture. Intravitreal injection followed conjunctival cultures. To evaluate their experience, patients were provided with a survey.
In total, 36 patients were enrolled in the study. Three of 36 (8.3%) patients had positive conjunctival cultures after proparacaine eye drops alone. One of 17 (5.8%) patients had a positive conjunctival culture after a second drop of proparacaine. One of 19 (5.3%) patients had a positive culture after proparacaine and povidone iodine. By noninferiority analysis, proparacaine was inferior to povidone iodine (
= .28). Patient experience surveys did not differ between groups.
Patient perception did not significantly differ whether or not additional proparacaine drops were used prior to intravitreal injection in a randomized controlled trial. While proparacaine has some antiseptic properties, these were found to be inferior to those of povidone iodine. Therefore, while povidone iodine is essential for antisepsis, additional proparacaine drops should not interfere with antisepsis.


A Brief Review of Misuse, Abuse, Addiction, and Pseudo-addiction Concepts Through a Case

Görkem Karakaş Uğurlu, Mustafa Uğurlu, Sümeyye Sereyim, Ali Çayköylü
PMID: 31596831   DOI: 10.24869/psyd.2019.360

Abstract




Effects of topical ophthalmic application of 0.5% proparacaine hydrochloride on aerobic bacterial culture results for naturally occurring infected corneal ulcers in dogs

Katelyn E Fentiman, Amy J Rankin, Jessica M Meekins, James K Roush
PMID: 30311533   DOI: 10.2460/javma.253.9.1140

Abstract

OBJECTIVE To evaluate the effects of topical ophthalmic application of 0.5% proparacaine hydrochloride solution (PHCL; containing 0.01% benzalkonium chloride as preservative) on aerobic bacterial culture results for naturally occurring infected corneal ulcers in dogs. DESIGN Clinical trial. ANIMALS 25 client-owned dogs with infected corneal ulcers (24 unilaterally affected and 1 bilaterally affected; only 1 eye included/dog) examined between June 2008 and May 2011. PROCEDURES Swab samples for aerobic bacterial culture were collected from the periphery of each corneal ulcer before and approximately 1 minute after topical ophthalmic application of 1 drop of PHCL. Numbers of aerobic bacterial species isolated from affected eyes were compared between sample collection points and between other variables (ie, side [left or right] of affected eye, prior treatments, and patient age, sex, and neuter status). RESULTS There was no significant difference between numbers of aerobic bacterial species isolated per eye or overall aerobic bacterial culture results (positive or negative) before versus after PHCL application. Similarly, prior treatment had no significant effect on aerobic bacterial culture results for samples collected at either point. The most commonly isolated bacteria before and after PHCL application were Staphylococcus spp (40% and 48%, respectively), followed by Streptococcus spp (23% and 22%, respectively). CONCLUSIONS AND CLINICAL RELEVANCE Topical ophthalmic application of PHCL did not significantly affect aerobic bacterial culture results for naturally occurring infected corneal ulcers in dogs as assessed in this study. Therefore, topical ophthalmic PHCL application could be useful in clinical settings prior to sample collection to relieve patient discomfort and to aid in sample acquisition without compromising aerobic bacterial culture results.


Ocular Topical Anesthesia Does Not Attenuate Light-Induced Discomfort Using Blue and Red Light Stimuli

Shaobo Lei, Marija Zivcevska, Herbert C Goltz, Xingqiao Chen, Agnes M F Wong
PMID: 30267093   DOI: 10.1167/iovs.18-24797

Abstract

To investigate whether melanopsin-containing ophthalmic trigeminal ganglion cells provide significant input to mediate light-induced discomfort. This is done by studying the effect of ocular topical anesthesia on light-induced discomfort threshold to blue light and red light stimuli using a psychophysical approach.
Ten visually normal participants completed the experiment consisting of two trials: an anesthesia trial in which light stimuli were presented to both eyes following 0.5% proparacaine eye drops administration, and a placebo trial in which normal saline drops were used. In each trial, a randomized series of 280 blue and red light flashes were presented over seven intensity steps with 20 repetitions for each color and light intensity. Participants were instructed to report whether they perceived each stimulus as either "uncomfortably bright" or "not uncomfortably bright" by pressing a button. The proportion of "uncomfortable" responses was pooled to generate individual psychometric functions, from which 50% discomfort thresholds (defined as the light intensity at which the individuals perceived the stimulus to be uncomfortably bright/unpleasant 50% of the time) were calculated.
When blue light was presented, there was no significant difference in the light-induced discomfort thresholds between anesthesia and placebo trials (P = 0.44). Similarly, when red light was used, no significant difference in threshold values was found between the anesthesia and placebo trials (P = 0.28).
Ocular topical anesthesia does not alter the light-induced discomfort thresholds to either blue or red light, suggesting that the melanopsin-containing ophthalmic trigeminal ganglion cells provide little or no significant input in mediating light-induced discomfort under normal physiologic conditions.


Postoperative Corneal Injuries: Incidence and Risk Factors

Atousa Deljou, Toby N Weingarten, Michael A Mahr, Juraj Sprung, David P Martin
PMID: 31425215   DOI: 10.1213/ANE.0000000000003710

Abstract

Previous studies of postoperative corneal injury rates relied on provider-initiated incident reports, which may underestimate the true incidence. Postoperative administration of proparacaine eye drops is used almost exclusively to diagnose corneal injury; therefore, identifying instances of administration may provide a better estimate of corneal injuries. We compared proparacaine administration versus provider-initiated reports to determine rates of corneal injury. In addition, potential associations between clinical variables and injury were assessed with a matched case-control study.
The health records of 132,511 sequential adult postanesthesia recovery room admissions (January 1, 2011 to June 30, 2017) were reviewed to identify postoperative proparacaine administration and incident reports of corneal injury. Patients with corneal injury were matched with control patients at a 1:2 ratio to assess factors associated with injury.
Proparacaine drops were administered to 442 patients (425 patients received proparacaine for diagnosis and 17 patients received proparacaine for unrelated reasons). Incident reports identified 320 injuries, and the aggregate corneal injury count was 436 (incidence, 3.3 injuries [95% confidence interval {CI}, 3.0-3.6] per 1000 cases of general anesthesia). Proparacaine administration had a greater case ascertainment percentage than incident reporting (97.5% vs 73.4%; P < .001). The matched case-control analysis found greater risks associated with longer duration of anesthesia (odds ratio, 1.05 [95% CI, 1.03-1.07] per 10 minutes of anesthesia; P < .001) and nonsupine surgical position (odds ratio, 3.89 [95% CI, 2.17-6.98]; P < .001). Patients with injuries also had more evidence of sedation and agitation during anesthesia recovery.
Calculation of incidence by using the administration of a medication (proparacaine eye drops) that is almost exclusively used to diagnose a specific injury (corneal injury) showed higher case ascertainment percentage than incident-reporting methods. Similar strategies could be used to monitor the rates of other adverse events.


Explore Compound Types